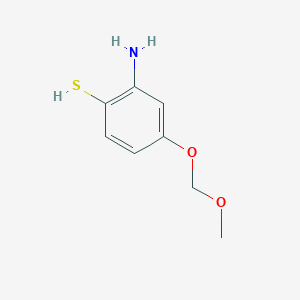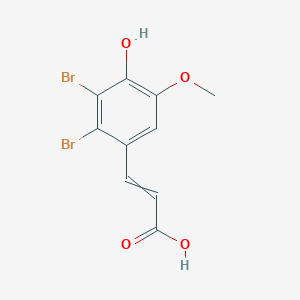![molecular formula C11H22NO2+ B14591465 1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium CAS No. 61576-57-6](/img/structure/B14591465.png)
1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium is a chemical compound with a unique structure that includes a piperidine ring substituted with an acetyloxyethyl group
Méthodes De Préparation
The synthesis of 1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and acetyloxyethyl precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale reactions in reactors with controlled environments to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions may vary based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate and 2-(Acetyloxy)-1-(hydroxymethyl)ethyl acetate share structural similarities.
Uniqueness: The presence of the piperidine ring and specific substituents in this compound gives it unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61576-57-6 |
|---|---|
Formule moléculaire |
C11H22NO2+ |
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C11H22NO2/c1-10-6-4-5-7-12(10,3)8-9-14-11(2)13/h10H,4-9H2,1-3H3/q+1 |
Clé InChI |
XFBSKIRUKYFBEB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC[N+]1(C)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)





![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)

![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)


